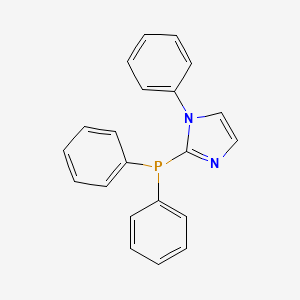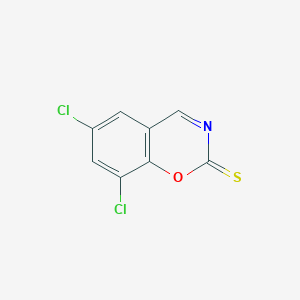![molecular formula C42H41IO3 B12591994 1-Iodo-2,4,5-tris[(4-butoxyphenyl)ethynyl]benzene CAS No. 873111-58-1](/img/structure/B12591994.png)
1-Iodo-2,4,5-tris[(4-butoxyphenyl)ethynyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Iodo-2,4,5-tris[(4-butoxyphenyl)ethynyl]benzene is an organic compound characterized by the presence of an iodine atom and three butoxyphenyl ethynyl groups attached to a benzene ring
Preparation Methods
The synthesis of 1-Iodo-2,4,5-tris[(4-butoxyphenyl)ethynyl]benzene typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Ethynyl Groups: The initial step involves the formation of ethynyl groups through the reaction of butoxyphenyl acetylene with a suitable base.
Coupling Reactions: The final step involves coupling the ethynyl groups to the benzene ring using palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-Iodo-2,4,5-tris[(4-butoxyphenyl)ethynyl]benzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the iodine atom or the ethynyl groups.
Coupling Reactions: The ethynyl groups can participate in further coupling reactions, forming more complex structures.
Common reagents used in these reactions include bases, oxidizing agents, reducing agents, and palladium catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Iodo-2,4,5-tris[(4-butoxyphenyl)ethynyl]benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.
Industry: It is used in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 1-Iodo-2,4,5-tris[(4-butoxyphenyl)ethynyl]benzene involves its interaction with molecular targets through its iodine and ethynyl groups. These interactions can lead to the formation of new chemical bonds or the alteration of existing ones, affecting the compound’s reactivity and properties. The specific pathways involved depend on the context of its application, such as in chemical synthesis or biological systems.
Comparison with Similar Compounds
1-Iodo-2,4,5-tris[(4-butoxyphenyl)ethynyl]benzene can be compared to other similar compounds, such as:
1-Bromo-2,4,5-tris[(4-butoxyphenyl)ethynyl]benzene: Similar structure but with a bromine atom instead of iodine.
1-Chloro-2,4,5-tris[(4-butoxyphenyl)ethynyl]benzene: Similar structure but with a chlorine atom instead of iodine.
1-Fluoro-2,4,5-tris[(4-butoxyphenyl)ethynyl]benzene: Similar structure but with a fluorine atom instead of iodine.
The uniqueness of this compound lies in the presence of the iodine atom, which imparts distinct reactivity and properties compared to its halogenated analogs.
Properties
CAS No. |
873111-58-1 |
|---|---|
Molecular Formula |
C42H41IO3 |
Molecular Weight |
720.7 g/mol |
IUPAC Name |
1,2,4-tris[2-(4-butoxyphenyl)ethynyl]-5-iodobenzene |
InChI |
InChI=1S/C42H41IO3/c1-4-7-28-44-39-22-13-33(14-23-39)10-19-36-31-38(21-12-35-17-26-41(27-18-35)46-30-9-6-3)42(43)32-37(36)20-11-34-15-24-40(25-16-34)45-29-8-5-2/h13-18,22-27,31-32H,4-9,28-30H2,1-3H3 |
InChI Key |
VKCWPSZYKOGXQZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C#CC2=CC(=C(C=C2C#CC3=CC=C(C=C3)OCCCC)I)C#CC4=CC=C(C=C4)OCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-Indene, 1-[bis(4-methylphenyl)methylene]-](/img/structure/B12591915.png)


![(2R,3S,4S)-2,4-Dimethyl-3-[(triethylsilyl)oxy]octa-5,7-dienal](/img/structure/B12591934.png)

![Methyl [(7-chloro-6-iodoundec-6-en-5-yl)oxy]acetate](/img/structure/B12591942.png)





![Quinazoline, 7-[(2-fluoro-3-pyridinyl)methoxy]-2-methyl-4-(1-pyrrolidinyl)-](/img/structure/B12591970.png)
![Spiro[cyclohexane-1,1'(3'H)-isobenzofuran]-4-carboxamide, 5'-methoxy-N-methyl-3'-oxo-N-[2-(1-piperidinyl)ethyl]-, trans-(9CI)](/img/structure/B12591979.png)

